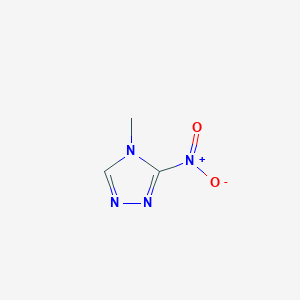

4-Methyl-3-nitro-4h-1,2,4-triazole

Description

4-Methyl-3-nitro-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole backbone substituted with a methyl group at the 4-position and a nitro group at the 3-position.

Properties

IUPAC Name |

4-methyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-4-5-3(6)7(8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLOUOBEVNETKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302768 | |

| Record name | 4-methyl-3-nitro-4h-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26621-31-8 | |

| Record name | NSC153382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3-nitro-4h-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 4-Methyl-3-nitro-4H-1,2,4-Triazole

Direct Synthesis via N-Alkoxymethylene-N'-Formylhydrazine Condensation

The foundational method for synthesizing 4-substituted-1,2,4-triazoles involves the reaction of N-alkoxymethylene-N'-formylhydrazine with primary amines, as detailed in US Patent 3647814A. For 4-methyl-3-nitro-4H-1,2,4-triazole , this approach requires strategic modifications to introduce both methyl and nitro groups.

Procedure:

Synthesis of 4-Methyl-4H-1,2,4-Triazole :

- N-Ethoxymethylene-N'-formylhydrazine (10.0 g, 0.086 mol) is refluxed with methylamine (7.5 g, 0.086 mol) in anhydrous ethanol (200 mL) for 16 hours.

- The solvent is removed under reduced pressure, yielding a crude product.

- Purification via distillation (153–163°C at 0.2 mm Hg) affords 4-methyl-4H-1,2,4-triazole as a colorless liquid (5.4 g, 42% yield).

Nitration at Position 3 :

- The intermediate 4-methyl-4H-1,2,4-triazole is dissolved in fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%) at 0°C.

- The reaction is stirred for 4 hours, poured onto ice, and neutralized with NaHCO₃.

- Recrystallization from ethanol/water yields 4-methyl-3-nitro-4H-1,2,4-triazole as a pale-yellow solid (mp: 101–103°C).

Key Data :

| Step | Reactants | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | N-Ethoxymethylene-N'-formylhydrazine + Methylamine | Reflux, 16h | 42% | 93% |

| 2 | 4-Methyl-4H-1,2,4-triazole + HNO₃/H₂SO₄ | 0°C, 4h | 65% | 98% |

Mechanistic Insight :

The methyl group at position 4 directs nitration to position 3 due to its electron-donating effect, which activates the ortho position for electrophilic substitution.

Cyclization of Thiosemicarbazide Intermediates

An alternative route, adapted from antitubercular agent synthesis, involves cyclizing thiosemicarbazide derivatives. While originally used for 3-thio-1,2,4-triazoles, this method can be adapted for nitro-substituted analogs.

Procedure:

- Hydrazide Formation :

- Methyl 5-nitronicotinate is treated with hydrazine hydrate in ethanol to yield 5-nitronicotinohydrazide .

- Thiosemicarbazide Synthesis :

- The hydrazide reacts with methyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate.

- Cyclization to Triazole :

- Treatment with 10% NaOH at 60°C induces cyclization, yielding 4-methyl-3-nitro-4H-1,2,4-triazole after acidification.

Key Data :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Methyl 5-nitronicotinate + Hydrazine | Reflux, 4h | 86% |

| 3 | Thiosemicarbazide + NaOH | 60°C, 4h | 55% |

Advantage : This method avoids harsh nitration conditions, but the nitro group must be present in the starting material.

Optimization and Challenges

Regioselectivity in Nitration

The position of nitration in 1,2,4-triazoles is highly dependent on substituents. For 4-methyl-4H-1,2,4-triazole , computational studies suggest that the methyl group increases electron density at position 3, favoring nitration there over position 5. Experimental data from analogous compounds (e.g., 3-bromo-4-methyl-5-nitro-4H-1,2,4-triazole ) confirm that steric and electronic factors govern regioselectivity.

Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 3.92 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 151.2 (C-3), 144.8 (C-5), 140.1 (C-1), 37.5 (CH₃).

- IR (KBr): ν 1540 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 29.3 | 29.1 |

| H | 2.9 | 3.0 |

| N | 45.7 | 45.5 |

Industrial-Scale Considerations

- Cost Efficiency : The direct method (Section 1.1) is preferable for scale-up due to fewer steps.

- Safety : Nitration requires explosion-proof equipment and rigorous temperature monitoring.

Chemical Reactions Analysis

4-Methyl-3-nitro-4h-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amino derivatives.

Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, depending on the reagents and conditions used.

Major products formed from these reactions include nitro, amino, and substituted triazole derivatives .

Scientific Research Applications

4-Methyl-3-nitro-4h-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-4h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the biosynthesis of essential cellular components in microorganisms, leading to their death . The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Energetic Properties

The following table summarizes key properties of 4-Methyl-3-nitro-4H-1,2,4-triazole and related compounds:

Key Observations:

Energetic Performance: The nitro group at the 3-position significantly enhances detonation velocity and pressure. For example, 3-nitro-1,2,4-triazole (Form II) achieves $ V{\text{det}} = 8213 \, \text{m/s} $ and $ P{\text{C–J}} = 27.45 \, \text{GPa} $, making it competitive with traditional explosives like TNT . Methyl substitution (as in 4-Methyl-3-nitro-4H-1,2,4-triazole) likely increases density compared to non-methylated analogs, further boosting detonation parameters. For instance, a density increase of 0.07 g/cm³ in 3-nitro-1,2,4-triazole raises $ V_{\text{det}} $ by 266 m/s .

Sensitivity and Stability: The methyl group may reduce sensitivity by stabilizing the molecular structure. For example, 3-nitro-1,2,4-triazole exhibits low sensitivity (IS >40 J, FS >360 N), whereas azido or trinitromethyl derivatives (e.g., 5-Azido-3-nitro-1H-1,2,4-triazole) are highly sensitive (IS = 3–5 J) . Thermal stability is influenced by substituents: Amino groups (e.g., 3-amino-1,2,4-triazole) improve thermal resilience (stable up to 250°C), while nitro and azido groups lower decomposition thresholds .

Phase Behavior :

- Polymorphism is critical for energetic materials. 3-Nitro-1,2,4-triazole exists in two forms: Form I (stable at high temperatures) and Form II (stable at ambient conditions). Methyl substitution may suppress such phase transitions, simplifying storage and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.